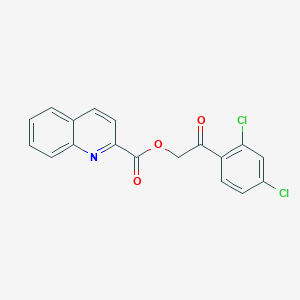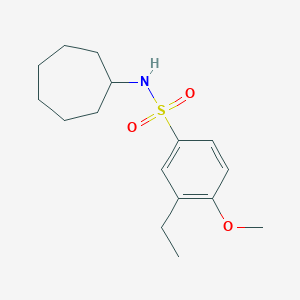
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that is being studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds that have been shown to have anti-inflammatory and analgesic properties. In
科学的研究の応用
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neuropathic pain. In a study published in the Journal of Medicinal Chemistry, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to have potent inhibitory activity against the enzyme p38 MAP kinase, which is involved in the inflammatory response. This suggests that N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may have anti-inflammatory and analgesic properties that could be useful in the treatment of arthritis and neuropathic pain.
作用機序
The mechanism of action of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme is involved in the regulation of the inflammatory response and has been implicated in the pathogenesis of various diseases such as arthritis, cancer, and neurodegenerative disorders. By inhibiting p38 MAP kinase, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may reduce inflammation and pain, and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide have been studied in various experimental models. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to reduce the production of inflammatory cytokines in human synovial cells, suggesting that it may have anti-inflammatory effects in arthritis. In another study published in the Journal of Neurochemistry, N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide was shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. This suggests that N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide may have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in lab experiments is its specificity for p38 MAP kinase. This allows researchers to study the effects of p38 MAP kinase inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide is its potential toxicity and off-target effects. This requires careful dose optimization and toxicity testing in animal models before clinical trials can be conducted.
将来の方向性
There are several future directions for the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of p38 MAP kinase. This could lead to the development of more effective therapies for diseases such as arthritis and cancer. Another direction is the study of the effects of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide on other biological processes such as immune function and metabolism. This could lead to the discovery of new therapeutic applications for N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in other diseases. Overall, the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has the potential to lead to new insights into the regulation of inflammation and the development of new therapies for various diseases.
合成法
The synthesis of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
特性
IUPAC Name |
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZPWRTRACQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B500455.png)
![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-2-methylimidazole](/img/structure/B500456.png)
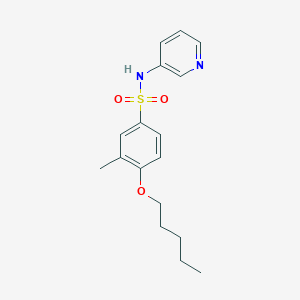
amine](/img/structure/B500458.png)
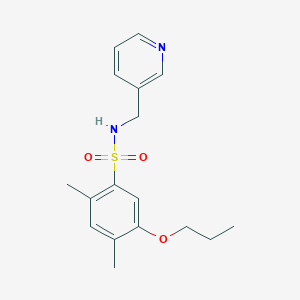
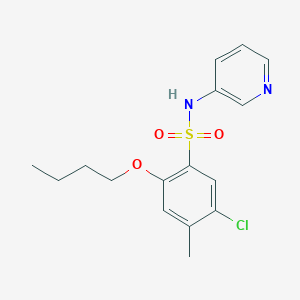


![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B500465.png)



